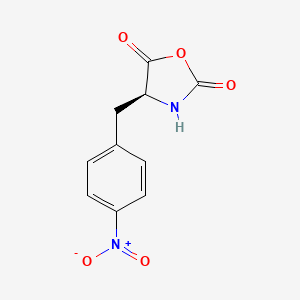

(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Description

Historical Context and Evolution of Oxazolidine-2,5-dione (B1294343) Chemistry

The history of oxazolidine-2,5-diones is intrinsically linked to the broader development of oxazolidinone and N-Carboxyanhydride (NCA) chemistry. The first report of a related compound, 2-oxazolidinone (B127357), dates back to 1888 by German chemist Siegmund Gabriel. wikipedia.org However, the foundational work on α-amino acid N-carboxyanhydrides (NCAs), which are structurally analogous to oxazolidine-2,5-diones, was laid out by Hermann Leuchs in a series of papers from 1906 to 1908. wikipedia.org These compounds, also known as Leuchs' anhydrides, were initially explored for their tendency to undergo ring-opening polymerization to form polypeptides. tandfonline.com

The evolution of this field saw significant advancements in understanding the mechanisms of NCA polymerization and in developing synthetic methodologies for their preparation. nih.gov The seminal work of chemists like David A. Evans in popularizing the use of chiral oxazolidinones as powerful auxiliaries in asymmetric synthesis marked a turning point. wikipedia.orgrsc.org These "Evans auxiliaries" demonstrated the profound influence a chiral scaffold could exert on the stereochemical outcome of a reaction. rsc.org While much of the early focus was on 2-oxazolidinones, the unique reactivity of the dicarbonyl system in oxazolidine-2,5-diones has led to their increasing application in modern synthetic strategies. nih.gov

Fundamental Significance of N-Carboxyanhydrides (NCAs) as Masked Amino Acid Equivalents

N-Carboxyanhydrides, and by extension oxazolidine-2,5-diones derived from amino acids, are fundamentally important as "masked" or activated forms of amino acids. wikipedia.org The oxazolidine-2,5-dione ring system can be viewed as a cyclic, protected amino acid where the amine and carboxylic acid functionalities are temporarily incorporated into the heterocyclic ring. This activation enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack.

This inherent reactivity allows for controlled ring-opening reactions, providing a facile route to peptide bond formation. The key advantage of using NCAs is that the coupling reaction often proceeds with the release of carbon dioxide as the only byproduct, leading to clean reaction profiles and simplifying purification processes. wikipedia.org This "traceless" nature of the activating group is highly desirable in multi-step syntheses. The ability of NCAs to participate in ring-opening polymerizations has been extensively utilized for the synthesis of polypeptides and other biomaterials. tandfonline.comnih.gov

The Imperative Role of Chirality in Asymmetric Synthesis and Stereochemical Control

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biology and medicine. The biological activity of many pharmaceuticals is often dependent on the specific three-dimensional arrangement of atoms, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Therefore, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance. wikipedia.org

Asymmetric synthesis aims to achieve this stereochemical control. One of the most powerful strategies in this endeavor is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. The auxiliary creates a chiral environment that favors the formation of one stereoisomer over the other. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Chiral oxazolidinones, including the dione (B5365651) variants, have proven to be exceptionally effective chiral auxiliaries in a wide range of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and conjugate additions. rsc.orgsigmaaldrich.com

Overview of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione as a Versatile Chiral Precursor

This compound is a specific chiral building block that holds significant promise as a versatile precursor in asymmetric synthesis. Derived from the amino acid L-4-nitrophenylalanine, it incorporates a predefined stereocenter at the C4 position of the oxazolidine-2,5-dione ring. The presence of the nitrobenzyl group offers several strategic advantages. The nitro group can be readily reduced to an amine, providing a handle for further functionalization or for modulating the electronic properties of the molecule. The benzyl (B1604629) group itself can be manipulated through various synthetic transformations.

While detailed research findings on this specific compound are emerging, its structural features suggest its utility as a chiral auxiliary or as a key intermediate in the synthesis of complex chiral molecules. Its role as an N-carboxyanhydride of 4-nitro-phenylalanine positions it as a valuable monomer for the incorporation of this non-canonical amino acid into peptides, potentially imparting unique properties to the resulting structures. The combination of a chiral scaffold and a functionalizable side chain makes this compound a precursor of considerable interest for the stereoselective synthesis of novel organic compounds.

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | (4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione |

| Molecular Formula | C10H8N2O5 |

| Molecular Weight | 236.18 g/mol |

| CAS Number | 59872-22-9 chemicalbook.com |

| Canonical SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)O2)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYVIGJFGZQHSZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40851518 | |

| Record name | (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40851518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59872-22-9 | |

| Record name | (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40851518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Strategies for Stereoselective Synthesis

The stereochemical integrity of the C4 carbon in (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is critical, as it dictates the stereochemistry of the resulting polypeptide. The primary strategy for ensuring the correct (S)-configuration is to begin with an enantiomerically pure precursor, L-4-nitrophenylalanine. Methodologies such as asymmetric cyclization or enantioselective catalysis, while powerful in other contexts, are not typically employed for the synthesis of this specific NCA because the chirality is sourced directly from the starting amino acid.

Asymmetric Cyclization Approaches to the Oxazolidine-2,5-dione (B1294343) Ring System

Asymmetric cyclization is a powerful strategy for constructing chiral heterocyclic rings. In principle, a prochiral precursor could be cyclized to form the oxazolidine-2,5-dione ring with a preference for one enantiomer. For instance, catalytic asymmetric cycloadditions and cascade cyclizations using chiral Lewis acids, such as those derived from conformationally flexible C2-symmetric N,N'-dioxides complexed with metal ions, have been successfully used to create a variety of chiral carbo- and heterocycles. nih.gov These catalysts function by coordinating to the substrate, thereby creating a chiral environment that directs the stereochemical outcome of the ring-forming reaction. nih.gov

However, for the synthesis of this compound, this approach is not the standard method. The high availability and relatively low cost of enantiopure L-phenylalanine, which can be readily nitrated to L-4-nitrophenylalanine, makes the chiral pool approach more direct and economically viable. researchgate.net Therefore, asymmetric cyclization remains a subject of academic interest for related heterocyclic systems rather than a practical route for this specific compound.

Chiral Resolution Techniques Applied to Precursor Molecules

While starting from L-4-nitrophenylalanine is the preferred route, if a racemic mixture of the precursor amino acid were synthesized, chiral resolution would be necessary to isolate the desired S-enantiomer. Several techniques are applicable for this purpose.

One common method is the nitration of commercially available, enantiopure L-phenylalanine using a mixture of concentrated sulfuric and nitric acid. researchgate.net This process directly yields the desired L-4-nitrophenylalanine precursor, circumventing the need for a resolution step. However, optimization of this reaction is crucial to minimize the formation of by-products, such as L-2-nitrophenylalanine. researchgate.net

Should a racemic synthesis of 4-nitrophenylalanine be performed, classical resolution could be achieved through diastereomeric salt formation. This involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

A more modern and highly effective technique is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase. This method has proven very efficient for separating enantiomers of other nitro-aromatic compounds and allows for the isolation of enantiomers with excellent enantiopurity in high yields. mdpi.com The separated enantiomers' absolute configuration can then be confirmed using techniques like optical polarimetry or NMR analysis of derivatives made with a chiral derivatizing agent. mdpi.com

Enantioselective Catalysis in Oxazolidine-2,5-dione Formation

Enantioselective catalysis offers a sophisticated approach to generating chiral molecules by using a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. Chiral N,N'-dioxide-metal complexes, for example, act as chiral Lewis acids that can catalyze various asymmetric cycloadditions with high enantioselectivity. nih.gov These catalysts lower the energy of the transition state leading to one enantiomer over the other, effectively controlling the stereochemical outcome of the cyclization. nih.gov

Phosgene-Based and Phosgene-Substitute Synthetic Routes to N-Carboxyanhydrides

The cyclization of the amino acid precursor to form the N-carboxyanhydride (NCA) ring is the key step in the synthesis. This transformation can be achieved using phosgene, its safer derivatives, or entirely phosgene-free methods.

The most widely used industrial method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct reaction of an unprotected α-amino acid with phosgene (COCl₂) or its derivatives. rsc.orgnih.govfrontiersin.orgnih.gov Phosgene is a highly reactive and effective reagent for this cyclization. However, its extreme toxicity as a gaseous compound necessitates stringent safety precautions. acs.orgnih.gov

To mitigate the hazards of using gaseous phosgene, solid phosgene substitutes are commonly employed, especially in laboratory settings. These include:

Diphosgene (Trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene. nih.govtandfonline.com

Triphosgene (Bis(trichloromethyl)carbonate): A stable, crystalline solid that generates phosgene in situ. nih.govacs.orgnih.gov It is considered a safer alternative and is highly effective for preparing NCAs from amino acids. acs.orgresearchgate.net

The general mechanism for the Fuchs-Farthing method is shown below:

Figure 1: Proposed mechanism for the Fuchs-Farthing synthesis of N-carboxyanhydrides using phosgene. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of high-purity this compound is critical for achieving controlled polymerization and high molecular weight polypeptides. Optimization focuses on minimizing side reactions and simplifying purification.

Temperature Control: Traditionally, NCA syntheses using a phosgene source are heated. tandfonline.com However, research has shown that the reaction can be driven to completion at ambient temperature, relying solely on the slight exotherm generated upon mixing the reagents. tandfonline.com This simplifies the process for large-scale reactions by eliminating the need for external heating. tandfonline.com

HCl Scavenging: A major challenge in the Fuchs-Farthing method is the generation of hydrogen chloride (HCl) as a byproduct. HCl can catalyze side reactions, leading to the formation of impurities like α-isocyanato-acid chlorides and degrading the final product, resulting in poor yields and quality. nih.govpmcisochem.fr Several strategies have been developed to mitigate the effects of HCl:

Physical Removal: Applying a vacuum or stripping with an inert gas like nitrogen can help remove HCl as it is formed. pmcisochem.fr

Chemical Scavengers: Non-basic HCl scavengers, such as the cyclic monoterpenes α-pinene and (+)-limonene, have been used. pmcisochem.fr However, their use can sometimes complicate the workup by hindering product precipitation. tandfonline.com Epoxides have also been explored as fast HCl scavengers. nih.gov

Purification Methods: The purity of the final NCA monomer directly impacts its polymerizability. Common purification techniques include:

Recrystallization: The most common method for achieving high purity, though it can be time-consuming and lead to yield loss. tandfonline.comresearchgate.net

Flash Column Chromatography: A rapid and general method effective for removing a wide range of impurities from various NCAs, often providing higher yields than recrystallization. nih.gov

Filtration: For large-scale preparations (>100 g), a simple filtration of the crude product solution through diatomaceous earth (celite) has been shown to be highly effective at removing impurities, yielding NCAs pure enough for the synthesis of well-defined block copolymers. tandfonline.com

The following table summarizes key parameters and their impact on the synthesis:

| Parameter | Condition | Rationale and Findings |

| Temperature | Ambient Temperature | The reaction's exotherm is sufficient to drive it to completion, simplifying large-scale synthesis. tandfonline.com |

| HCl Removal | Vacuum / N₂ Stripping | Efficiently removes HCl gas, preventing acid-catalyzed side reactions and product degradation. pmcisochem.fr |

| HCl Scavengers | α-Pinene, Limonene | Can effectively neutralize HCl but may interfere with product isolation. tandfonline.compmcisochem.fr |

| Purification (Lab Scale) | Recrystallization, Flash Chromatography | Effective for obtaining high-purity monomers, with chromatography often giving better yields. nih.govresearchgate.net |

| Purification (Large Scale) | Filtration through Celite | A simple and effective method for removing impurities without the complexities of large-scale chromatography or recrystallization. tandfonline.com |

Alternative Reagents and Methodologies for Cyclization

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative, phosgene-free synthetic routes to NCAs.

The Leuchs Method: Historically, the first synthesis of NCAs was reported by Hermann Leuchs. nih.govfrontiersin.orgnih.govwikipedia.org This method involves the intramolecular cyclization of an N-alkoxycarbonyl amino acid chloride, typically by heating under vacuum. nih.govwikipedia.org While it avoids the direct use of phosgene for the cyclization step, it requires the preparation of the N-alkoxycarbonyl precursor and can involve high temperatures that may decompose sensitive NCAs. nih.govwikipedia.org

Carbonylating Reagents: Several less hazardous reagents can be used to achieve the cyclization:

Diphenyl Carbonate (DPC): This reagent can be used in a phosgene-free route to prepare NCAs. The process often involves first forming a urethane derivative from the amino acid, which is then cyclized. pmcisochem.frresearchgate.net

N,N'-Carbonyldiimidazole (CDI): CDI is another effective cyclizing agent for NCA synthesis. researchgate.net

Photochemical Synthesis: A novel and convenient method involves the in situ generation of phosgene from chloroform (CHCl₃) via a photochemical reaction. acs.orgnih.gov By irradiating a solution of the amino acid in a mixture of chloroform and acetonitrile (B52724) at 60–70 °C while bubbling oxygen, the corresponding NCA can be synthesized on a gram scale. acs.orgnih.gov This "photo-on-demand" approach avoids the handling and storage of phosgene or its derivatives, offering a safer, light-controlled reaction. nih.gov

The table below compares different cyclization methodologies:

| Method | Reagent(s) | Key Features |

| Fuchs-Farthing | Phosgene, Diphosgene, Triphosgene | Highly efficient and widely used; requires handling of toxic reagents. rsc.orgnih.govacs.org |

| Leuchs | N-alkoxycarbonyl amino acid chloride | Historical method; avoids direct phosgenation but requires precursor synthesis and heat. frontiersin.orgwikipedia.org |

| Carbonate-Based | Diphenyl Carbonate (DPC) | Phosgene-free route, proceeds via a stable urethane intermediate. pmcisochem.frresearchgate.net |

| Photochemical | Chloroform (CHCl₃), O₂, Light | Phosgene is generated in situ; offers a safer, controlled alternative. nih.gov |

Process Chemistry Investigations and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up challenges. Key objectives include ensuring process safety, robustness, and cost-effectiveness.

The use of highly reactive and toxic reagents like phosgene presents significant safety and handling challenges on a large scale. Consequently, process development efforts are focused on phosgene-free alternatives and the implementation of technologies that minimize operator exposure, such as closed-system and continuous-flow reactors. Continuous flow synthesis, in particular, offers several advantages for the production of NCAs, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for process automation and control. The synthesis of di- and tripeptides using NCAs in aqueous continuous flow has demonstrated high productivity, showcasing the potential of this technology.

For the nitration step in the synthesis of the precursor, p-nitro-L-phenylalanine, the use of a tubular reactor has been shown to be more advantageous than a traditional batch reactor. This approach can suppress side reactions and achieve higher yields in a shorter reaction time.

Purification of NCAs on a large scale can also be challenging due to their sensitivity to moisture and heat. Traditional methods like multiple recrystallizations can be time-consuming and lead to product loss. An improved workup procedure involving a simple filtration through diatomaceous earth (celite) has been shown to effectively remove impurities and is amenable to large-scale preparations. Furthermore, it has been demonstrated that the exothermic nature of the reaction between an amino acid and diphosgene can be sufficient to drive the reaction to completion without external heating, simplifying the process for large-scale synthesis.

Table 3: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Challenge | Potential Solution |

|---|---|---|

| Safety | Use of hazardous reagents (e.g., phosgene). | Adoption of phosgene-free methods; Implementation of continuous flow reactors. |

| Reaction Control | Exothermic reactions, potential for side reactions. | Continuous flow processing for superior heat and mass transfer; Real-time monitoring and control. |

| Purification | Product instability (moisture and heat sensitivity); Removal of impurities. | Development of robust crystallization protocols; Filtration through celite; Minimizing thermal stress. |

| Throughput | Long reaction times in batch processes. | Process intensification through continuous manufacturing. |

| Sustainability | Use of hazardous solvents and reagents; Waste generation. | Solvent selection based on green metrics; Biocatalysis for precursor synthesis; Atom-economical reaction design. |

Mechanistic Investigations of S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione Reactivity

Detailed Mechanisms of Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. tandfonline.com The polymerization of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione proceeds through well-established mechanisms, critically influenced by the choice of initiator. frontiersin.orgillinois.edu

Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM)

Two principal mechanisms govern the ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). tandfonline.com

The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening process typically initiated by primary amines. illinois.edu The mechanism involves three main steps: carbonyl addition, ring opening, and decarboxylation. frontiersin.org The initiator amine performs a nucleophilic attack on the C5 carbonyl carbon of the NCA ring, which is the more electrophilic of the two carbonyl groups. frontiersin.orgresearchgate.net This leads to the opening of the anhydride (B1165640) ring and the formation of a carbamic acid intermediate. Subsequent decarboxylation yields a new primary amine at the chain end, which can then propagate the polymerization by attacking another NCA monomer. illinois.edu This process allows for controlled or living polymerization, enabling the synthesis of well-defined polypeptides with predictable molecular weights and narrow polydispersity, especially when side reactions are minimized. frontiersin.orgresearchgate.net

The Activated Monomer Mechanism (AMM) occurs in the presence of strong, non-nucleophilic bases, such as tertiary amines or alkoxides. illinois.edunih.gov In this pathway, the initiator acts as a base, deprotonating the N-H group of the NCA ring to form a highly nucleophilic NCA anion. mpg.deresearchgate.net This "activated monomer" then attacks another neutral NCA monomer, initiating polymerization. illinois.eduresearchgate.net The AMM can lead to very rapid polymerization and high molecular weight polymers, but it often provides less control over the polymer's final characteristics, resulting in broader molar mass distributions. mpg.de This is partly because the propagating chain has two active sites. mpg.de It is also possible for both NAM and AMM to co-exist, particularly when using primary amines that also possess sufficient basicity, or when using mixed initiator systems. researchgate.netmpg.de

| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |

|---|---|---|

| Initiator Type | Nucleophiles (e.g., primary amines) illinois.edu | Strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) nih.gov |

| Initiation Step | Nucleophilic attack by the initiator on the C5 carbonyl of the NCA. frontiersin.org | Deprotonation of the NCA's N-H group by the initiator base. mpg.de |

| Propagating Species | Growing polymer chain with a terminal primary amine group. illinois.edu | NCA anion attacks a neutral NCA monomer. researchgate.net |

| Polymerization Control | Generally provides good control over molecular weight and dispersity (living/controlled). frontiersin.org | Typically faster but less controlled, often leading to broader dispersity. mpg.de |

| Key Intermediate | Carbamic acid at the chain end, prior to decarboxylation. illinois.edu | NCA anion (activated monomer). researchgate.net |

Influence of Initiators and Catalysts on Polymerization Kinetics and Stereocontrol

The choice of initiator profoundly affects the polymerization kinetics and the stereochemical integrity of the resulting polypeptide.

Polymerization Kinetics: The rate of polymerization is highly dependent on the chosen initiation pathway.

Primary Amines (NAM): While offering control, the polymerization rate can be relatively slow. mpg.de

Tertiary Amines (AMM): These initiators lead to a rapid polymerization rate, often completing in a fraction of the time required for NAM-based systems. acs.org

Mixed Amine Systems: Utilizing a combination of primary and tertiary amines can accelerate the polymerization compared to using only a primary amine, without significantly compromising the control over the reaction, provided the ratio is optimized. mpg.de

Transition Metal Catalysts: Initiators based on transition metals, such as zerovalent nickel or cobalt complexes, can provide living polymerization with excellent control over molecular weight and low polydispersity. illinois.edu These systems operate through a distinct mechanism involving the formation of metallacyclic intermediates. illinois.edu

Amino Acid Salts: Bifunctional initiators like amino acid salts have been shown to promote fast and controlled ROP, where the carboxylate group initiates the ring-opening. chemrxiv.orgresearchgate.net

Stereocontrol: Since this compound is derived from a chiral amino acid, maintaining stereochemical purity during polymerization is crucial for the properties of the final polypeptide. The polymerization proceeds with the retention of the stereocenter's configuration. dergipark.org.tr Controlled polymerization techniques, such as those operating under the NAM with high-purity reagents or via certain organometallic catalysts, are essential for minimizing side reactions that could potentially lead to racemization. illinois.eduuoi.gr The use of chiral initiators can also be employed to influence the secondary structure (e.g., helicity) of the resulting polymer chain. rsc.org

Proton Transfer Dynamics in Ring-Opening Processes

Proton transfer is a critical step in the ROP of NCAs, particularly within the Normal Amine Mechanism. frontiersin.org After the initial nucleophilic attack by the amine initiator on the C5 carbonyl, the ring opens to form an amide bond and a carbamate (B1207046) anion. A proton is then transferred from the initiating amine (now a positive ammonium (B1175870) ion) to this carbamate, yielding a terminal carbamic acid. nih.gov This intermediate is unstable and rapidly loses carbon dioxide to generate a new primary amine at the chain terminus, which serves as the nucleophilic site for the next propagation step. frontiersin.orgillinois.edu

Computational studies using Density Functional Theory (DFT) have elucidated these dynamics, confirming that the initial carbonyl addition is typically the rate-determining step, rather than the subsequent decarboxylation. frontiersin.orgnih.govacs.org The efficiency of this proton transfer can be influenced by the reaction medium and the structure of the initiator. In some systems, side chains containing groups like tertiary amines can facilitate this proton transfer via a "proton shuttle," accelerating the rate of chain propagation. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of the Oxazolidine-2,5-dione (B1294343) Moiety

The oxazolidine-2,5-dione ring possesses distinct reactive sites that define its chemical behavior. mdpi.com

Electrophilic Profile: The ring contains two electrophilic carbonyl carbons at the C2 and C5 positions. frontiersin.orgmdpi.com The C5 carbonyl, being part of an acid anhydride linkage, is significantly more electrophilic than the C2 carbonyl, which is part of a carbamate structure. Consequently, nucleophilic attack, which is the cornerstone of ring-opening polymerization, preferentially occurs at the C5 position. frontiersin.org This regioselectivity ensures the formation of the correct amide bond linkage, leading to the creation of a polypeptide backbone. researchgate.net

Nucleophilic Profile: The primary nucleophilic characteristic of the NCA ring arises from its N-H proton at the N3 position. mdpi.com This proton is acidic and can be abstracted by a strong base, as seen in the Activated Monomer Mechanism. frontiersin.org This deprotonation generates a highly nucleophilic anion that can initiate polymerization. researchgate.net This dual electrophilic and nucleophilic nature dictates the different pathways by which the monomer can be polymerized.

Transformations Involving the 4-Nitrobenzyl Group

Beyond the reactivity of the heterocyclic ring, the 4-nitrobenzyl side chain offers a site for post-polymerization modification, allowing for the synthesis of functional polypeptides.

Substitutions and Derivatizations on the Aromatic Ring

Detailed mechanistic investigations into the direct substitution and derivatization on the aromatic ring of pre-formed this compound are not extensively documented in publicly available scientific literature. Research has predominantly centered on the synthesis and polymerization of this monomer.

The primary approach for introducing diversity to the aromatic ring involves the synthesis of the parent amino acid with the desired substitutions prior to the formation of the oxazolidine-2,5-dione ring. The nitro group itself is a versatile functional handle. In related chemical systems, such as nitrostyrylthiazolidine-2,4-diones, the nitro-substituted phenyl ring is a key pharmacophore and its position (ortho, meta, or para) significantly influences biological activity. For instance, derivatives with a meta-nitro group have shown notable antileishmanial potential.

While direct derivatization of the aromatic ring of this compound is not well-reported, potential transformations could theoretically include:

Reduction of the Nitro Group: The nitro functionality could be reduced to an amine, which would then allow for a wide range of subsequent derivatizations, such as amidation or sulfonylation.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group could facilitate SNAr reactions, allowing for the introduction of nucleophiles onto the aromatic ring, though this is generally more feasible with additional activating groups.

The table below outlines potential, though not experimentally confirmed for this specific molecule, derivatizations based on the reactivity of the nitrobenzyl group in other contexts.

| Derivative Type | Potential Reagents | Resulting Functional Group |

| Amino | H₂, Pd/C; SnCl₂, HCl | -NH₂ |

| Amide (from Amino) | Acyl chloride, Base | -NHCOR |

| Sulfonamide (from Amino) | Sulfonyl chloride, Base | -NHSO₂R |

This table is illustrative of potential chemical transformations and is not based on documented reactions for this compound.

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations

The stereochemistry of the chiral center at the 4-position of the oxazolidine-2,5-dione ring is a critical aspect of its chemistry, particularly in polymerization reactions where it dictates the stereochemistry of the resulting polypeptide. The (S)-configuration is derived from the parent L-amino acid.

Reactions involving the oxazolidine-2,5-dione ring or the benzylic position can proceed with varying degrees of stereoselectivity and diastereoselectivity. However, specific studies detailing these outcomes for transformations involving this compound are scarce.

In the broader context of similar heterocyclic compounds, such as 4,5-disubstituted oxazolidin-2-ones, synthetic methods have been developed to control stereochemical outcomes with high precision. For example, asymmetric aldol (B89426) reactions followed by a modified Curtius rearrangement can yield oxazolidin-2-ones with specific (4S, 5R) configurations. These methods demonstrate the importance of substrate control and chiral auxiliaries in achieving high diastereoselectivity.

For this compound, the primary stereochemical consideration reported in the literature pertains to ring-opening polymerization. The integrity of the stereocenter at the C4 position is generally maintained during this process, leading to the formation of poly(4-nitro-L-phenylalanine).

The following table summarizes the expected stereochemical outcome in the most common reaction of this compound.

| Reaction Type | Expected Stereochemical Outcome | Notes |

| Ring-Opening Polymerization | Retention of (S)-configuration at the α-carbon | The reaction primarily involves the anhydride moiety, leaving the chiral center intact. |

This table reflects general principles of N-carboxyanhydride polymerization, as specific detailed stereochemical studies for this particular monomer are not widely available.

Applications of S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione in Advanced Organic Synthesis

As a Chiral Building Block in Peptide and Peptidomimetic Synthesis

The primary application of (S)-4-(4-nitrobenzyl)oxazolidine-2,5-dione lies in its role as a monomer for the synthesis of polypeptides and peptidomimetics. The N-carboxyanhydride (NCA) functionality allows for controlled polymerization, yielding peptides with defined stereochemistry. The nitro group on the benzyl (B1604629) side chain influences the electronic properties of the molecule, which can impact its reactivity during peptide synthesis.

This compound serves as an activated amino acid derivative, facilitating its incorporation into growing peptide chains. The standard chemical synthesis of oligopeptides involves a four-step process: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and deprotection. mdpi.com The use of NCAs like this compound streamlines this process by providing a pre-activated amino acid, ready for peptide bond formation. This method is particularly useful in solid-phase peptide synthesis (SPPS), where the peptide is constructed on a resin support. journal-imab-bg.orgnih.gov The reactivity of the NCA ensures efficient coupling with the free amino group of the resin-bound peptide.

The inherent flexibility of peptide chains can be a drawback for their use as therapeutic agents, as it often leads to reduced binding affinity and metabolic instability. nih.gov Introducing conformational constraints can overcome these limitations. nih.govnih.gov this compound can be utilized in the synthesis of peptidomimetics with restricted conformations. For instance, it can be a precursor to forming cyclic peptides or incorporating non-natural amino acids that induce specific secondary structures like β-turns. researchgate.net The oxazolidinone ring itself, when incorporated into a peptide backbone, can act as a turn-inducing element, creating a more rigid and defined structure. researchgate.netresearchgate.net

Utility in the Generation of Chiral Amines and Amino Acid Derivatives

Beyond peptide synthesis, this compound is a valuable starting material for the synthesis of other chiral molecules, including non-proteinogenic amino acids and chiral amines. sigmaaldrich.com These compounds are important intermediates in medicinal chemistry and materials science. mdpi.comsemanticscholar.org

The oxazolidine-2,5-dione (B1294343) ring can be opened under various conditions to yield the corresponding amino acid derivative. For example, hydrolysis of the ring can produce p-nitro-L-phenylalanine. nih.gov Furthermore, the reactive nature of the NCA allows for modifications that lead to a diverse array of amino acid derivatives. nih.gov These derivatives can then be used to build novel peptides or as standalone bioactive molecules. mdpi.com

| Precursor | Product | Application |

| This compound | p-Nitro-L-phenylalanine | Synthesis of peptides, precursor for other amino acids |

| This compound | Chiral amines | Asymmetric synthesis, pharmaceutical intermediates |

| This compound | Non-proteinogenic amino acid derivatives | Building blocks for novel peptidomimetics and bioactive compounds |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the oxazolidine-2,5-dione ring system makes it a useful precursor for the synthesis of other heterocyclic structures. organic-chemistry.org Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. nih.govnih.govnih.gov

This compound can undergo ring-opening and subsequent cyclization reactions with different reagents to form a variety of five- and six-membered heterocycles. For example, reaction with certain nucleophiles can lead to the formation of substituted oxazolidinones, thiazolidinones, or even larger ring systems like 1,4,2-oxazaphosphepines. nih.govnih.govmdpi.comscielo.br The stereochemistry of the starting material is often retained in the final product, providing a route to enantiomerically pure heterocyclic compounds.

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Various nucleophiles | Substituted oxazolidinones, thiazolidinones, etc. |

| This compound | Diphosphines | β-amino carbonyl derivatives of oxazolidines |

| This compound | Phenylhydrazine | 1,2,4-triazin-6(5H)-ones |

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy. nih.govmdpi.com While specific examples of this compound in well-established named MCRs are not extensively documented, its inherent reactivity as a bifunctional molecule—containing both an electrophilic carbonyl group and a nucleophilic nitrogen (after potential ring-opening)—suggests its potential utility in the design of novel MCRs. The development of new MCRs is a continuous effort in organic chemistry, and versatile building blocks like this oxazolidinedione are attractive candidates for such explorations.

Spectroscopic and Chromatographic Methods for Structural and Enantiomeric Purity Elucidation of S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, serving as a definitive confirmation of the molecular formula.

For (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione (C₁₀H₈N₂O₅), HRMS analysis would be expected to yield an m/z value for the molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) that matches the theoretical calculated mass to within a few parts per million (ppm). This level of precision distinguishes the correct formula from other potential elemental compositions with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the oxazolidine-2,5-dione (B1294343) ring include the loss of one or two molecules of carbon dioxide. The 4-nitrobenzyl side chain can also undergo characteristic fragmentation.

Table 4: Theoretical and Found Masses from HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Found Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | [C₁₀H₉N₂O₅]⁺ | 237.05060 | 237.05052 | -0.34 |

| [M+Na]⁺ | [C₁₀H₈N₂O₅Na]⁺ | 259.03254 | 259.03248 | -0.23 |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com These methods are exceptionally sensitive to the three-dimensional arrangement of atoms around a stereocenter and are therefore ideal for confirming the absolute configuration of molecules like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net A non-zero CD signal, known as a Cotton effect, is observed in the region of a chromophore's electronic absorption if that chromophore is intrinsically chiral or is perturbed by a nearby chiral center.

In this compound, the relevant chromophores are the anhydride (B1165640) carbonyl groups and the p-nitrobenzyl group. The n→π* transitions of the carbonyl groups in the dione (B5365651) ring are expected to give rise to CD signals. Based on the Octant Rule and studies of similar α-amino acid derivatives, the (S)-configuration at C4 is expected to induce Cotton effects with specific signs. Additionally, the electronic transitions of the p-nitrophenyl chromophore will be perturbed by the chiral center, leading to induced circular dichroism (ICD) signals in the UV region, which can also be correlated to the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net While simple ORD measurements far from an absorption band can confirm optical activity, a full ORD spectrum provides more detailed stereochemical information. In regions where a chiral molecule absorbs light, it will exhibit an anomalous ORD curve, which is the manifestation of a Cotton effect. slideshare.net

The ORD spectrum of this compound is directly related to its CD spectrum through the Kronig-Kramers relations. A positive Cotton effect in the CD spectrum (a positive peak) will correspond to an anomalous ORD curve that shows a peak at a longer wavelength and a trough at a shorter wavelength, crossing zero near the absorption maximum. A negative Cotton effect will show the opposite pattern. By analyzing the sign of the Cotton effect in the ORD curve, the (S)-configuration of the chiral center can be independently confirmed. leidenuniv.nl

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-4-nitrophenylalanine |

| Maleic acid |

| 1,4-Dinitrobenzene |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee) of chiral compounds like this compound. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Methodology and Key Parameters:

The successful enantioseparation of oxazolidinone derivatives is highly dependent on the selection of the appropriate CSP and mobile phase. semmelweis.hunih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely employed and have demonstrated high enantioselectivity for this class of compounds. semmelweis.hunih.gov Columns such as Chiralpak® AD-H (amylose-based) and others with selectors like amylose tris(3,5-dimethylphenylcarbamate) are frequently used. nih.govnih.gov

The mobile phase composition is critical for achieving optimal separation. Common modes of operation include:

Normal-Phase: Typically uses a non-polar solvent like n-hexane mixed with a polar alcohol modifier such as 2-propanol (IPA) or ethanol (B145695). nih.govmdpi.com

Polar Organic Mode: Employs neat polar solvents like methanol (B129727) (MeOH), ethanol (EtOH), or acetonitrile (B52724) (ACN), or combinations thereof. semmelweis.hu

Reversed-Phase: Uses aqueous buffers mixed with organic solvents like methanol or acetonitrile.

For oxazolidinone analogues, amylose-based columns operating in polar organic mode with acetonitrile have been shown to provide high enantioselectivity. semmelweis.hu A typical method involves a mobile phase of n-hexane, 2-propanol, and methanol, with a small amount of an additive like trifluoroacetic acid to improve peak shape, flowing at a rate of 0.5 to 1.0 mL/min. semmelweis.hunih.gov Detection is commonly performed using a UV detector, as the aromatic nitro group in the target molecule provides strong chromophoric activity. semmelweis.hu

The quality of the separation is quantified by several parameters:

Retention Factor (k): A measure of the analyte's retention on the column.

Separation Factor (α): The ratio of the retention factors of the two enantiomers (α = k2/k1). A value greater than 1 indicates separation.

Resolution (Rs): Describes the degree of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. semmelweis.hu

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A_S - A_R) / (A_S + A_R)| × 100.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : 2-Propanol : Methanol (80:10:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Retention Time (t_R1) | 8.5 min |

| Retention Time (t_R2) | 10.2 min |

| Separation Factor (α) | 1.25 |

| Resolution (R_s) | > 2.0 |

This validated, stereo-specific chromatographic method is crucial for quality control, ensuring the enantiomeric purity of this compound. nih.gov

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information for the structural elucidation of this compound by identifying its key functional groups. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. mdpi.com

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its structural components:

Oxazolidine-2,5-dione Ring: The most prominent features are the strong stretching vibrations of the two carbonyl (C=O) groups. Due to the anhydride-like structure (O=C-N-C=O), these bands are expected to appear at high frequencies, typically in the range of 1750-1850 cm⁻¹. The asymmetric stretch will appear at a higher wavenumber than the symmetric stretch. The C-O-C stretching within the ring will also produce a strong band, typically around 1100-1200 cm⁻¹.

Nitro Group (NO₂): The aromatic nitro group gives rise to two characteristic and strong absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the 1500–1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1330–1390 cm⁻¹ range. researchgate.netresearchgate.net

Aromatic Ring: The presence of the para-substituted benzene (B151609) ring is confirmed by several bands. C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause multiple bands in the 1450-1600 cm⁻¹ region. A characteristic out-of-plane C-H bending vibration for 1,4-disubstitution is expected in the 800-850 cm⁻¹ range.

Benzyl (B1604629) CH₂ Group: The aliphatic C-H stretching vibrations of the methylene (B1212753) bridge are expected in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy

The symmetric stretching vibration of the nitro group (ν_s(NO₂)) around 1345 cm⁻¹, which is often very intense in the Raman spectra of nitroaromatic compounds. semanticscholar.orgsemanticscholar.org

The breathing modes of the aromatic ring, which are typically found in the 1000-1600 cm⁻¹ region.

The C=O stretching vibrations, although they may be weaker than in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1820 - 1850 | FT-IR (Strong) |

| Symmetric Stretch | ~1750 - 1780 | FT-IR (Strong), Raman (Medium) | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1550 | FT-IR (Strong) |

| Symmetric Stretch | ~1340 - 1360 | FT-IR (Strong), Raman (Very Strong) | |

| Aromatic Ring | C=C Stretch | ~1600, ~1490 | FT-IR (Medium), Raman (Strong) |

| Aromatic Ring | C-H Out-of-Plane Bend (para) | ~820 - 850 | FT-IR (Strong) |

| Ring Ether | C-O-C Stretch | ~1150 - 1200 | FT-IR (Strong) |

| Aliphatic C-H | CH₂ Stretch | ~2850 - 2960 | FT-IR (Medium), Raman (Medium) |

Theoretical and Computational Studies on S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govpsu.edu By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and the distribution of electron density across the molecule. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, leading to a relatively small energy gap and indicating high reactivity, particularly toward nucleophilic attack, which is the key step in its polymerization. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a quantitative framework for understanding the molecule's reactivity profile.

Table 1: Calculated Reactivity Descriptors for a Structurally Related Thiazolidinone Derivative This table presents data for a related compound to illustrate the typical values obtained from DFT calculations. The values for this compound would be specific to its unique electronic structure but are expected to show similar trends of high electrophilicity.

| Reactivity Descriptor | Formula | Typical Value (eV) | Interpretation for Reactivity |

| HOMO Energy (E_HOMO) | - | -6.30 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy (E_LUMO) | - | -1.07 | Energy of the lowest empty orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.23 | Indicates chemical stability; a smaller gap means higher reactivity. nih.gov |

| Ionization Potential (IP) | -E_HOMO | 6.30 | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | -E_LUMO | 1.07 | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.69 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.62 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.19 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | 2.60 | A measure of the ability to accept electrons; a good electrophile. |

Source: Data derived from principles discussed in references nih.govresearchgate.net.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP surface is colored based on the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent regions with near-zero potential.

For this compound, the MEP map is expected to show distinct features:

Negative Potential (Red): The oxygen atoms of the two carbonyl groups (C2=O and C5=O) in the oxazolidine (B1195125) ring and the oxygen atoms of the nitro group are the most electronegative centers. nih.govresearchgate.net These regions will appear red, highlighting them as the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): The most electrophilic centers, and thus susceptible to nucleophilic attack, are the carbonyl carbons (C2 and C5). mdpi.com The amine-mediated ring-opening polymerization of NCAs proceeds via nucleophilic attack at these sites. The hydrogen atom on the nitrogen (N3) of the ring also carries a positive potential. researchgate.net

This detailed mapping helps in rationalizing the molecule's interaction with initiators, solvents, and other monomers during polymerization. mdpi.com

Conformational Analysis and Energy Landscape Exploration

The oxazolidine-2,5-dione (B1294343) ring is not perfectly planar. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of the molecule and calculating their relative energies to map out the potential energy landscape. nih.govillinois.edu For this compound, the primary conformational flexibility arises from the orientation of the 4-nitrobenzyl substituent relative to the heterocyclic ring.

Computational studies on similar heterocyclic systems, like thiazolidine-2,5-dithione, have shown that different conformers can exist with varying degrees of stability. nih.gov By performing a systematic scan of the torsional angles, researchers can identify the global minimum energy conformer, which is the most populated state under equilibrium conditions, as well as other local minima and the energy barriers that separate them. Understanding the preferred conformation is crucial as it dictates the molecule's reactivity and how it presents itself for interaction, for instance, during the approach of an initiator in a polymerization reaction.

Reaction Pathway Modeling and Transition State Characterization

The most important reaction of this compound is its ring-opening polymerization (ROP) to form poly(4-nitro-L-phenylalanine). Computational chemistry allows for the detailed modeling of the reaction mechanisms involved. The most common pathway is the amine-mediated Normal Amine Mechanism (NAM), which involves the nucleophilic attack of an amine initiator on one of the carbonyl carbons (typically C5) of the NCA ring. frontiersin.orgillinois.edu

DFT calculations are used to model this entire process:

Reactant Complex Formation: The initial interaction between the amine initiator and the NCA monomer.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate for the ring-opening step. This involves the formation of a tetrahedral intermediate. Characterizing the transition state structure and its energy barrier (activation energy) is key to understanding the reaction kinetics. frontiersin.org

Intermediate and Product Formation: Following the reaction path from the transition state leads to the ring-opened intermediate, which subsequently loses a molecule of carbon dioxide to form the propagating chain end. psu.edufrontiersin.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are excellent for studying single molecules or simple reaction steps in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent, over time. nih.govkobe-u.ac.jp MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. rutgers.edu

For the study of this compound, MD simulations are invaluable for:

Solvent Effects: The choice of solvent significantly impacts NCA polymerization. MD simulations can model the explicit interactions between the NCA monomer and solvent molecules, showing how solvation shells form and how they might affect the accessibility of the reactive sites. researchgate.net

Intermolecular Interactions: In the early stages of polymerization, MD can simulate the aggregation of monomers and their interaction with the growing polymer chain. These simulations can reveal non-covalent interactions, such as hydrogen bonding or π-π stacking (potentially involving the nitrobenzyl rings), that may influence the reaction's cooperativity and the secondary structure of the resulting polypeptide. acs.orgmdpi.com

By combining DFT for electronic details and MD for dynamic and environmental effects, a comprehensive theoretical understanding of the properties and reactivity of this compound can be achieved.

Derivatization and Functionalization Strategies for S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Selective Chemical Transformations of the Nitro Group

The nitro group on the benzyl (B1604629) substituent is a key functional handle for derivatization. Its selective reduction to an amino group provides a gateway to a wide range of further modifications.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with various reagents and catalytic systems available to achieve high chemoselectivity. jsynthchem.comorganic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with metals such as tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl). scispace.com For instance, the reduction of nitroarenes to anilines can be efficiently achieved using formic acid as a reducing agent with an iron-based catalyst under mild, base-free conditions. organic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in combination with a catalyst like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4) in an ethanol (B145695) solvent to reduce nitro compounds to their corresponding amines. jsynthchem.com

The choice of reducing agent is critical to avoid unwanted reactions with the oxazolidine-2,5-dione (B1294343) ring. For example, strong reducing agents like lithium aluminum hydride might not be suitable as they could potentially reduce the carbonyl groups of the heterocyclic ring. jsynthchem.com Milder, more selective methods are therefore preferred. The resulting amino group on the (S)-4-(4-aminobenzyl)oxazolidine-2,5-dione can then be further functionalized through reactions such as acylation, alkylation, or diazotization, leading to a broad spectrum of derivatives with varied electronic and steric properties.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Fe-based catalyst / HCOOH | Mild, base-free | High for nitro group | organic-chemistry.org |

| NaBH4 / Ni(PPh3)4 | Room temperature, EtOH | Reduces nitro to amine | jsynthchem.com |

| Pd/C / H2 | Catalytic hydrogenation | Effective for nitro reduction | scispace.com |

| Sn / HCl | Acidic conditions | Reduces nitro to amine | scispace.com |

| Zn / NH4Cl | Neutral conditions | Reduces nitro to amine | scispace.com |

Functionalization at the Ring Nitrogen Atom for N-Substituted Derivatives

The nitrogen atom within the oxazolidine-2,5-dione ring, while part of an amide-like system, can undergo substitution reactions under specific conditions. This allows for the introduction of various substituents, thereby modifying the properties of the parent molecule.

Alkylation or acylation at the ring nitrogen can be achieved, though it often requires careful selection of reagents and reaction conditions to prevent ring opening. The resulting N-substituted derivatives can exhibit altered reactivity, solubility, and conformational preferences. For example, N-acylation would introduce an imide functionality, potentially influencing the molecule's electronic properties and hydrogen bonding capabilities.

Modifications at the Carbonyl Positions of the Oxazolidine-2,5-dione Ring

The oxazolidine-2,5-dione ring contains two carbonyl groups at the C2 and C5 positions, which are susceptible to nucleophilic attack. This reactivity can be exploited for ring-opening reactions or for the synthesis of derivatives with modified ring structures.

Selective reduction of one carbonyl group over the other presents a synthetic challenge. However, protocols have been developed for the regioselective reduction of the C4-carbonyl group in similar oxazolidine-2,4-dione systems to yield oxazolidin-2-ones. researchgate.net Such a transformation in (S)-4-(4-nitrobenzyl)oxazolidine-2,5-dione would lead to the corresponding (S)-4-(4-nitrobenzyl)oxazolidin-2-one. This conversion significantly alters the chemical nature of the heterocyclic core, moving from an N-carboxyanhydride to a cyclic carbamate (B1207046) (oxazolidinone). The oxazolidinone scaffold is a privileged structure in medicinal chemistry.

Furthermore, reactions with nucleophiles can lead to ring-opening, providing access to derivatives of the corresponding amino acid, 4-nitro-L-phenylalanine. This is a fundamental reaction in the use of N-carboxyanhydrides for peptide synthesis.

Installation of Diverse Substituents for Scaffold Diversification

Scaffold diversification involves introducing a variety of substituents at different positions of the this compound molecule to create a library of analogues. This is a key strategy in drug discovery and materials science.

Beyond the transformations of the nitro group, modifications can be envisioned on the aromatic ring itself through electrophilic aromatic substitution, although the nitro group's deactivating effect must be considered. The primary route for diversification remains the functionalization of the amino group obtained from the reduction of the nitro group. jsynthchem.com This amino group can be converted into a wide array of functional groups, including amides, sulfonamides, and ureas, by reacting it with corresponding acyl chlorides, sulfonyl chlorides, and isocyanates.

Additionally, the core oxazolidine-2,5-dione structure can be altered. For instance, the development of novel thiazolidine-2,4-dione scaffolds has been explored for their potential as anticancer agents, highlighting the value of modifying the heterocyclic core. nih.gov While a different heterocyclic system, the principles of scaffold hopping and diversification are relevant. The synthesis of various N-carboxyanhydrides with different substituents at the 4-position, such as hydroxybenzyl or isobutyl groups, demonstrates the tunability of the scaffold's properties for applications like polymerization.

Emerging Research Avenues and Future Perspectives for S 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and application of oxazolidine-2,5-diones are increasingly benefiting from the adoption of automated and continuous flow chemistry. mdpi.com These platforms offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. mdpi.commaynoothuniversity.ie

Flow chemistry is especially advantageous for reactions involving hazardous reagents or intermediates, as it allows for their in-situ generation and immediate consumption, minimizing risk. mdpi.com For the synthesis of oxazolidinone scaffolds, continuous flow methods have been developed that utilize immobilized, recyclable organocatalysts. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used in a packed-bed reactor for the continuous synthesis of various 2-oxazolidinones over extended periods without significant loss of catalytic activity. rsc.org This approach highlights the potential for developing robust, automated processes for producing derivatives of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, enabling efficient and scalable production for research and industrial applications.

Table 1: Advantages of Flow Chemistry in Oxazolidinone Synthesis

| Feature | Benefit in Oxazolidinone Synthesis | Source |

| Precise Control | Improved reaction selectivity and yield. | mdpi.com |

| Enhanced Safety | In-situ generation and consumption of reactive intermediates. | mdpi.com |

| Scalability | Seamless transition from laboratory-scale to production-scale. | maynoothuniversity.ie |

| Automation | High-throughput screening of reaction conditions and library synthesis. | mdpi.com |

| Catalyst Recycling | Use of packed-bed reactors with immobilized catalysts for continuous operation. | rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Research into novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Traditional synthesis methods often require stoichiometric reagents or harsh conditions, but modern catalysis is paving the way for more efficient and selective transformations.

A significant area of development is heterogeneous photocatalysis. rsc.org For example, a metal-free, donor-acceptor polymer based on anthraquinone-resorcinol has been employed as a photocatalyst to activate C(sp³)–H bonds in 2-oxazolidinones. rsc.org Under visible light irradiation, this system facilitates a proton-coupled electron transfer (PCET) process, leading to the selective oxygenation of 2-oxazolidinones to form valuable 1,3-oxazolidine-2,4-dione derivatives. rsc.org This strategy could be adapted for transformations involving the oxazolidine-2,5-dione (B1294343) ring, offering a mild and selective method for functionalization.

Furthermore, the development of porous poly(ionic liquid)s with bifunctional acid-base sites represents another promising catalytic approach. nih.gov These materials have demonstrated high efficiency in catalyzing multicomponent reactions to produce other heterocyclic compounds, such as spiro-4-thiazolidinones. nih.gov The principles behind these catalysts—high surface area, thermal stability, and tunable active sites—could be applied to design new systems for the controlled polymerization or modification of this compound.

Sustainable Approaches in Oxazolidine-2,5-dione Chemistry

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including oxazolidine-2,5-diones. mdpi.com The goal is to develop processes that are more environmentally benign, reduce waste, and utilize renewable resources. researchgate.netresearchgate.net

Key sustainable strategies relevant to oxazolidine-2,5-dione chemistry include:

Use of Green Solvents and Catalysts: Research has focused on replacing hazardous solvents with greener alternatives or performing reactions under solvent-free conditions. researchgate.net The use of bio-based catalysts, such as those derived from natural products, is also an area of active investigation. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov One-pot reactions and multicomponent reactions are effective strategies for improving atom economy. nih.gov

Renewable Feedstocks: A significant advancement is the use of carbon dioxide (CO₂) as an abundant and cheap C1 source for the synthesis of oxazolidinone rings, which aligns with the goals of a circular economy. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Similarly, photocatalysis utilizes visible light as an energy source, offering a sustainable alternative to thermally driven processes. rsc.org

Table 2: Overview of Sustainable Methods in Heterocyclic Chemistry

| Sustainable Method | Description | Application in Oxazolidinone Chemistry | Source |

| Flow Chemistry | Continuous processing in microreactors for better control and safety. | Enables use of recyclable catalysts and safe handling of intermediates. | rsc.org |

| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | C-H activation and functionalization of the oxazolidinone ring. | rsc.orgresearchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste. | One-pot synthesis of oxazolidine (B1195125) derivatives. | researchgate.net |

| CO₂ Utilization | Using carbon dioxide as a renewable C1 feedstock. | Synthesis of 2-oxazolidinone (B127357) scaffolds. | rsc.org |

| Microwave Synthesis | Using microwave irradiation to accelerate reactions. | Efficient production and degradation of pharmaceuticals. | mdpi.com |

Potential in Advanced Materials Chemistry, e.g., Polymer Precursors and Nanohybrids

This compound is an N-carboxyanhydride (NCA), a class of monomers well-known for their ability to undergo ring-opening polymerization to produce polypeptides. This positions the compound as a valuable precursor for advanced materials. The resulting polymers, poly(p-nitro-phenylalanine), would have a predictable stereochemistry due to the (S)-configuration of the monomer.

The nitrobenzyl side chain offers a versatile functional handle for post-polymerization modification. The nitro group can be readily reduced to an amine, which can then be used to attach other molecules, such as drugs, imaging agents, or cross-linking agents, to create functional biomaterials or nanohybrids.

Furthermore, oxazolidine-based compounds have been explored as reactive diluents in polymer coatings to reduce the use of volatile organic compounds (VOCs). rsc.org The inherent reactivity of the oxazolidine-2,5-dione ring could be harnessed to create novel cross-linked polymer networks or hybrid organic-inorganic materials with tailored properties for applications in coatings, adhesives, and composites. The development of porous catalytic polymers also suggests a pathway for creating materials where the polymer itself acts as a functional component. nih.gov

Role in Mechanistic Probes for Complex Chemical Processes

The unique structure of this compound makes it a potential candidate for use as a mechanistic probe to investigate complex chemical and biological processes. The nitroaromatic group can serve as a spectroscopic or electrochemical reporter. For instance, its reduction potential or fluorescence properties (often quenched in the nitro form) could change in response to a specific chemical event, allowing researchers to monitor reaction kinetics or binding events.

Related heterocyclic structures have been designed as specific fluorescent probes for detecting analytes through atom-economical reactions. nih.gov By analogy, the reactive oxazolidine-2,5-dione ring could be designed to react specifically with a target molecule, with the resulting change in the nitrobenzyl reporter group signaling the event. Such probes could be valuable for studying enzyme mechanisms, monitoring polymerization reactions in real-time, or developing new chemical sensors. Detailed mechanistic studies, supported by computational methods like Density Functional Theory (DFT), are essential for designing and validating the function of these molecular probes. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, and how does the nitro group influence reaction conditions?

- Methodology : The compound is typically synthesized via cyclization of amino acid derivatives (e.g., serine or threonine analogs) with 4-nitrobenzyl halides under alkaline conditions. The nitro group, being a strong electron-withdrawing substituent, requires careful control of reaction pH and temperature to avoid premature decomposition. Key steps include:

- Nucleophilic substitution between the amino acid’s α-amino group and 4-nitrobenzyl bromide.

- Cyclization under anhydrous conditions using agents like phosgene or triphosgene to form the oxazolidine-2,5-dione ring.

- Purification via recrystallization or column chromatography to isolate the (S)-enantiomer .

Q. How is the chirality of this compound confirmed experimentally?

- Methodology :

- Polarimetry : Measure optical rotation and compare with literature values for (S)-configured oxazolidine-diones.

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm the oxazolidine-dione ring and nitrobenzyl substituent. Key signals include the carbonyl carbons (~170 ppm) and aromatic protons (~7.5–8.2 ppm).

- IR Spectroscopy : Detect carbonyl stretches (~1800 cm) and nitro group vibrations (~1520 and 1350 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the nitro group in this compound affect its reactivity in substitution reactions compared to analogs like 4-bromo or 4-hydroxy derivatives?

- Methodology :

- Comparative Kinetic Studies : Measure reaction rates for nucleophilic substitutions (e.g., with amines or thiols) under identical conditions. The nitro group’s electron-withdrawing nature enhances electrophilicity at the benzyl carbon, increasing reactivity compared to electron-donating substituents (e.g., -OH).

- DFT Calculations : Model transition states to rationalize reactivity differences. For example, nitro-substituted derivatives show lower activation energies for SN2 reactions .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolidine-dione derivatives?

- Methodology :

- Dose-Response Reassessment : Validate activity across multiple cell lines or enzymatic assays (e.g., antimicrobial testing against Gram-positive vs. Gram-negative bacteria).

- Metabolic Stability Analysis : Use liver microsome assays to determine if discrepancies arise from rapid degradation.

- Structural Analog Screening : Compare bioactivity of nitrobenzyl, bromophenyl, and hydroxybenzyl derivatives to identify substituent-specific trends .

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict solvent and catalyst effects on stereoselectivity during cyclization.